4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Description
Properties
CAS No. |
89177-10-6 |
|---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C15H13N3OS/c1-2-20-15-13-12(11(9-19)8-16-13)17-14(18-15)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |
InChI Key |
DXNLRPADXKZGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC2=C1NC=C2C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of 2-formyl-1H-pyrrole with N,N-diaryl barbituric acids under specific catalytic conditions . Another approach involves the reaction of 1,3-dimethyl-6-aminouracil with aryl aldehydes under catalytic conditions of p-TSA in [bmim]Br media . These reactions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrrolo-Pyrimidine Derivatives
Table 1: Key Structural Features of Selected Compounds
Key Observations:
- Positional Variation : The target compound’s ethylsulfanyl group at position 4 contrasts with chloro (), bromo (), or pyridinylsulfanyl () substituents in analogs. These groups modulate electronic and steric properties.
- Carbaldehyde Reactivity : The 7-carbaldehyde group is conserved in and , enabling crosslinking or conjugation. In contrast, replaces it with an ester, altering reactivity.
- Aromatic Substitutents : The phenyl group at position 2 in the target compound differs from pyridinylsulfanyl () or methyl (), affecting π-π interactions in biological targets.
Physicochemical Properties
- Lipophilicity : The ethylsulfanyl and phenyl groups in the target compound likely increase logP compared to methoxy () or ester () analogs.
- Hydrogen Bonding: The carbaldehyde can act as a hydrogen bond acceptor, similar to and , but lacks the donor capacity of hydroxyl or amine groups in other derivatives .
Insights:
- Antioxidant Potential: Ethylsulfanyl-containing triazoles (e.g., compound 3 in ) show superior FRAP activity (3054 µM/100 g) compared to ascorbic acid, suggesting the target compound’s ethylsulfanyl group may confer similar benefits.
- Antiparasitic Activity : highlights pyrrolo-pyrimidine aldehydes as intermediates in Plasmodium inhibitors . The target compound’s carbaldehyde could be leveraged for similar applications.
Q & A
Q. What are the common synthetic routes for preparing 4-(ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a pyrrolo[3,2-d]pyrimidine core. Key steps include:
- Core Construction : Cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form the pyrimidine ring .
- Sulfanyl Group Introduction : Thiolation using ethyl mercaptan or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylsulfanyl moiety.
- Formylation at C7 : Vilsmeier-Haack reaction (POCl₃/DMF) or direct oxidation of a hydroxymethyl precursor to install the carbaldehyde group .
- Example : A related compound, 6-ethyl-4-methoxy-2-(pyridin-3-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, was synthesized via sequential chlorination and formylation, achieving 72% yield in the final step .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Chromatography : Use HPLC (C18 column, methanol/water gradient) to assess purity (>95% by area normalization).
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons (δ ~7.2–8.5 ppm). For the ethylsulfanyl group, expect a triplet at δ ~1.3 ppm (CH₃) and a quartet at δ ~2.9 ppm (SCH₂) .
- IR : Confirm the aldehyde stretch (~1700 cm⁻¹) and C=S vibration (~650 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₆H₁₄N₄OS₂, exact mass: 350.06 g/mol).
Advanced Research Questions
Q. What strategies optimize the formylation step at the 7-position of the pyrrolo[3,2-d]pyrimidine core?
- Methodological Answer : Optimization focuses on reaction conditions and protecting groups:
- Vilsmeier-Haack Reaction : Use POCl₃/DMF at 0–5°C to minimize side reactions. For example, a 7-carbaldehyde derivative was obtained in 85% yield under these conditions .
- Alternative Routes : Oxidative dehydrogenation of a hydroxymethyl precursor (e.g., MnO₂ in dichloromethane) avoids harsh acids.
- Table 1 : Comparison of Formylation Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Vilsmeier-Haack | 85 | POCl₃/DMF, 0–5°C | |
| MnO₂ Oxidation | 78 | CH₂Cl₂, rt, 12 h |
Q. How do structural modifications (e.g., ethylsulfanyl vs. methylsulfonyl) affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Ethylsulfanyl : Enhances lipophilicity (logP ~2.8), improving membrane permeability. In kinase inhibition assays, this group increased IC₅₀ by 3-fold compared to methylsulfonyl analogs .
- Phenyl vs. Pyridyl Substitution : 2-Phenyl derivatives show higher selectivity for tyrosine kinases (e.g., EGFR) over serine/threonine kinases, as confirmed by crystallographic binding mode analysis .
Q. What crystallographic data are available for this compound or its analogs?
- Methodological Answer : Single-crystal X-ray diffraction of analogs provides insight into conformation and intermolecular interactions:
- Bond Lengths : C7-aldehyde carbonyl length averages 1.22 Å, consistent with sp² hybridization .
- Packing Interactions : π-Stacking between phenyl rings (3.5–3.8 Å) and hydrogen bonding (N–H⋯O=C, 2.1 Å) stabilize the crystal lattice .
- Table 2 : Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |
|---|---|---|---|---|
| Ethyl 3-(4-chlorophenyl)-2-dipentylamino... | P 1 | 0.054 | 13.6 | |
| 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo... | P2₁/c | 0.046 | 24.5 |
Q. How can conflicting spectroscopic data between derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example:
- Aldehyde Tautomerism : In DMSO-d₆, the aldehyde proton may appear broadened due to keto-enol equilibrium. Use CDCl₃ for sharper signals .
- Sulfanyl Group Reactivity : Ethylsulfanyl can oxidize to sulfoxide during prolonged storage, altering NMR/IR profiles. Confirm stability via TLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
